![molecular formula C16H23N5O B5901420 (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B5901420.png)
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide, also known as JP-45, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide exerts its therapeutic effects through the inhibition or modulation of various calcium channels in cells. Specifically, (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can inhibit the activity of ryanodine receptors and modulate the activity of the sarcoplasmic reticulum calcium release channel. This leads to a decrease in calcium release and can have potential therapeutic applications in diseases involving calcium dysregulation.
Biochemical and Physiological Effects
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can decrease the amplitude of calcium sparks in cardiac myocytes, which may have potential therapeutic applications in heart failure and arrhythmias.
Another study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can increase the force of contraction in skeletal muscle fibers, which may have potential therapeutic applications in muscular dystrophy and myopathies.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has several advantages in lab experiments, including its ability to selectively modulate calcium channels and its potential therapeutic applications in various diseases. However, there are also limitations to using (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide. One direction is to further investigate its potential therapeutic applications in diseases involving calcium dysregulation, such as heart failure, arrhythmias, muscular dystrophy, and myopathies. Another direction is to develop more efficient and cost-effective synthesis methods for (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide. Additionally, further studies are needed to determine the optimal dosage and concentration of (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide for therapeutic applications.
Synthesemethoden
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can be synthesized through a multistep process involving the reaction of various chemical compounds. One method involves the reaction of pyridine-2-methylamine with isobutyryl chloride to form N-isobutyl-2-methylpyridin-2-amine. This compound is then reacted with 1H-imidazole-4-carboxaldehyde to form 2-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propan-2-amine. The final step involves the stereoselective reduction of the compound to form (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential therapeutic properties in various scientific research studies. One study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can inhibit the activity of ryanodine receptors, which are involved in the regulation of calcium release in cells. This inhibition can lead to a decrease in calcium release and may have potential therapeutic applications in diseases such as heart failure and arrhythmias.
Another study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can modulate the activity of the sarcoplasmic reticulum calcium release channel, which is involved in muscle contraction. This modulation can lead to potential therapeutic applications in diseases such as muscular dystrophy and myopathies.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12(2)9-21(10-13-5-3-4-6-19-13)16(22)15(17)7-14-8-18-11-20-14/h3-6,8,11-12,15H,7,9-10,17H2,1-2H3,(H,18,20)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBRFLOPNBASBD-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=N1)C(=O)C(CC2=CN=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC1=CC=CC=N1)C(=O)[C@H](CC2=CN=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.